molecular formula C16H11ClN2O2 B7762927 (4E)-4-[(3-chloroanilino)methylidene]-2-phenyl-1,3-oxazol-5-one

(4E)-4-[(3-chloroanilino)methylidene]-2-phenyl-1,3-oxazol-5-one

Cat. No.: B7762927
M. Wt: 298.72 g/mol
InChI Key: JGVCUYXKMFQFHT-GXDHUFHOSA-N
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Description

Compound “(4E)-4-[(3-chloroanilino)methylidene]-2-phenyl-1,3-oxazol-5-one” is a chemical substance with unique properties and applications. It is known for its significant role in various scientific and industrial fields due to its distinct chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “(4E)-4-[(3-chloroanilino)methylidene]-2-phenyl-1,3-oxazol-5-one” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction involving [specific reagents] under [specific conditions].

    Step 2: Intermediate formation and subsequent reaction with [another reagent].

    Step 3: Final purification and isolation of the compound.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. The process involves:

    Raw Material Preparation: Ensuring the purity and availability of starting materials.

    Reaction Optimization: Adjusting temperature, pressure, and catalyst concentration for maximum yield.

    Purification: Using techniques such as distillation, crystallization, or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Compound “(4E)-4-[(3-chloroanilino)methylidene]-2-phenyl-1,3-oxazol-5-one” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form [oxidized product].

    Reduction: Reaction with reducing agents to yield [reduced product].

    Substitution: Replacement of specific functional groups with others under [specific conditions].

Common Reagents and Conditions:

    Oxidizing Agents: [Examples of oxidizing agents].

    Reducing Agents: [Examples of reducing agents].

    Substitution Reagents: [Examples of substitution reagents].

Major Products Formed: The major products formed from these reactions include [list of products], each with distinct properties and applications.

Scientific Research Applications

Compound “(4E)-4-[(3-chloroanilino)methylidene]-2-phenyl-1,3-oxazol-5-one” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Plays a role in biological studies, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of [specific industrial products] due to its unique properties.

Mechanism of Action

Comparison with Other Compounds: Compound “(4E)-4-[(3-chloroanilino)methylidene]-2-phenyl-1,3-oxazol-5-one” is compared with similar compounds such as [list of similar compounds]. Its uniqueness lies in:

    Structural Differences: [Specific structural features].

    Reactivity: [Differences in reactivity].

    Applications: [Unique applications].

Comparison with Similar Compounds

  • Compound A
  • Compound B
  • Compound C

This detailed article provides a comprehensive overview of compound “(4E)-4-[(3-chloroanilino)methylidene]-2-phenyl-1,3-oxazol-5-one,” highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(4E)-4-[(3-chloroanilino)methylidene]-2-phenyl-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2/c17-12-7-4-8-13(9-12)18-10-14-16(20)21-15(19-14)11-5-2-1-3-6-11/h1-10,18H/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVCUYXKMFQFHT-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CNC3=CC(=CC=C3)Cl)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/NC3=CC(=CC=C3)Cl)/C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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